5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester

Description

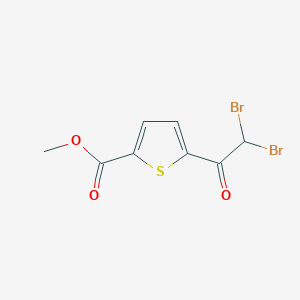

5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester (CAS: 656227-47-3) is a thiophene-based compound featuring a dibromoacetyl substituent at the 5-position and a methyl ester at the 2-position of the thiophene ring. This compound is structurally characterized by its high electrophilicity due to the electron-withdrawing effects of the dibromoacetyl group, making it a reactive intermediate in organic synthesis. It is listed in chemical catalogs (e.g., Combi-Blocks, CymitQuimica) as a building block for pharmaceuticals or agrochemicals, though commercial availability is currently discontinued .

Properties

IUPAC Name |

methyl 5-(2,2-dibromoacetyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3S/c1-13-8(12)5-3-2-4(14-5)6(11)7(9)10/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVUJIMMHGKZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₈Br₂O₃S

- Molecular Weight : 325.03 g/mol

- Chemical Structure : The compound consists of a thiophene ring substituted with a dibromoacetyl group and a carboxylic acid methyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to changes in cellular processes such as apoptosis and cell cycle regulation .

- Antimicrobial Activity : Some derivatives of thiophene compounds exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Several studies have indicated that thiophene derivatives possess antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.0 | Induction of apoptosis via caspase activation |

| Study B | HeLa | 20.5 | Cell cycle arrest at G1 phase |

| Study C | A549 | 18.3 | Inhibition of HDAC activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against different pathogens. The following table summarizes the findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

- Case Study on Anticancer Effects : A recent study explored the anticancer effects of various thiophene derivatives, including the target compound. The results showed that treatment with the compound led to a significant reduction in tumor volume in xenograft models, highlighting its potential as an anticancer agent.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The study reported that the compound effectively inhibited bacterial growth and could serve as a lead for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Halogenation Effects: The dibromoacetyl group enhances electrophilicity compared to mono-bromo analogs, enabling diverse reactivity (e.g., nucleophilic substitution) .

- Substituent Position : Bromine at the acetyl group (as in the target compound) vs. the thiophene ring (e.g., 5-bromothiophene-2-carboxylic acid) alters electronic properties and biological interactions .

- Biological Activity : Diarylated thiophenes (e.g., 4,5-bis(allyloxyphenyl) derivatives) exhibit anti-inflammatory activity via COX-2 inhibition, while sulfamoyl derivatives target enzymatic pathways .

Q & A

Q. What are the optimal synthetic routes for 5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester?

The compound can be synthesized via Friedel-Crafts acylation using a thiophene derivative (e.g., methyl thiophene-2-carboxylate) and a dibromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes involve bromination of pre-acetylated thiophene intermediates under controlled conditions to avoid over-bromination. For example, methyl 4,5-dibromothiophene-2-carboxylate derivatives are synthesized via sequential bromination using Br₂ in acetic acid or DCM . Post-synthetic purification typically involves recrystallization from non-polar solvents (e.g., petroleum ether) .

Q. How can researchers characterize this compound’s structure and purity?

- X-ray crystallography : Resolves the planar geometry of the thiophene ring and substituents, with dihedral angles between functional groups (e.g., 3.1°–3.6° for ester and carboxylic acid groups) .

- NMR spectroscopy : Distinct signals for the dibromo-acetyl group (e.g., δ ~4.2 ppm for CH₂ in CDCl₃) and thiophene protons (δ ~7.0–7.5 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula C₈H₅Br₂O₃S (exact mass ~355.84 g/mol) .

Q. What stability considerations are critical during storage and handling?

The compound is sensitive to hydrolysis due to its ester and dibromo-acetyl groups. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the ester to carboxylic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

The electron-withdrawing ester and dibromo-acetyl groups direct electrophilic substitution to the 4-position of the thiophene ring. For nucleophilic substitutions (e.g., Suzuki coupling), use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylic acid moiety to prevent side reactions . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. What strategies resolve contradictions in bioactivity data for thiophene derivatives?

Contradictions in antimicrobial or anti-inflammatory activity often arise from:

- Structural isomerism : Ensure regiochemical purity via HPLC or chiral column chromatography.

- Cellular uptake variability : Use logP calculations (e.g., ~2.5 for this compound) to optimize hydrophobicity .

- Mechanistic ambiguity : Pair in vitro assays (e.g., COX-2 inhibition) with molecular docking studies to validate target interactions .

Q. What computational methods predict the compound’s reactivity in complex reactions?

- Density Functional Theory (DFT) : Models transition states for bromination or nucleophilic substitution, focusing on bond dissociation energies (BDEs) of C–Br bonds (~65–70 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF enhance SN2 pathways) .

Q. How can the compound serve as a precursor for bioactive heterocycles?

- Thienothienopyrimidines : React with thiourea derivatives under basic conditions to form fused heterocycles with potential anticancer activity .

- Spirocyclic compounds : Use the dibromo-acetyl group in [2+2] cycloadditions with alkenes to generate strained intermediates for drug discovery .

Q. What analytical challenges arise in quantifying degradation products?

Degradation pathways include:

- Hydrolysis : Forms 5-(2,2-dibromo-acetyl)-thiophene-2-carboxylic acid (detectable via LC-MS at m/z ~327.79).

- Debromination : Yields mono-bromo or non-brominated analogs (monitor via Br K-edge XANES) .

Use reverse-phase HPLC with UV detection (λ = 254 nm) and internal standards (e.g., deuterated analogs) for accurate quantification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.